molecular formula C12H17NO2S B13997601 4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine CAS No. 6631-81-8

4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine

Cat. No.: B13997601
CAS No.: 6631-81-8
M. Wt: 239.34 g/mol
InChI Key: YRPQCDHPXRDKEF-UHFFFAOYSA-N
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Description

4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine is a morpholine derivative featuring a sulfanyl methyl group substituted with a 4-methoxyphenyl moiety. The morpholine ring (C₄H₉NO) provides a heterocyclic scaffold common in medicinal chemistry due to its balanced solubility and metabolic stability.

Properties

CAS No.

6631-81-8

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

4-[(4-methoxyphenyl)sulfanylmethyl]morpholine

InChI

InChI=1S/C12H17NO2S/c1-14-11-2-4-12(5-3-11)16-10-13-6-8-15-9-7-13/h2-5H,6-10H2,1H3

InChI Key

YRPQCDHPXRDKEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCN2CCOCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine typically involves:

  • Introduction of the 4-methoxyphenylthio group (sulfanyl group) onto a methylene linker.
  • Coupling of this intermediate with morpholine to form the target compound.

Two main approaches are reported in the literature and patents for related sulfanyl-morpholine compounds:

Specific Preparation Routes

Summary of Research Findings and Recommendations

  • The organometallic reagent/DABSO method is a modern, efficient synthetic route offering high yields and scalability for sulfur-linked morpholine derivatives, including those with 4-methoxyphenyl substituents.
  • The nucleophilic substitution of sulfonyl chlorides with morpholine is a reliable and well-established method, yielding pure products under mild conditions but requiring longer reaction times.
  • Industrial methods emphasize safety and cost-effectiveness, favoring routes that avoid hazardous nitration or expensive catalysts.
  • Purification is generally achieved by flash column chromatography, and characterization includes NMR, melting point, and HRMS to confirm product identity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Corresponding reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 4-methoxy group distinguishes this compound from analogs with other substituents (e.g., nitro, chloro, or unsubstituted phenyl). Key comparisons include:

Compound Name Substituent Electronic Effect Molecular Formula Molecular Weight (g/mol)
4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine 4-OCH₃ Electron-donating C₁₂H₁₅NO₂S 237.32
4-[(Phenylsulfanyl)methyl]morpholine H Neutral C₁₁H₁₅NOS 209.31
4-[(4-Nitrophenyl)sulfanyl]morpholine 4-NO₂ Electron-withdrawing C₁₀H₁₂N₂O₃S 240.28

Key Observations :

  • Nitro groups (e.g., in 4-(4-nitrophenyl)thiomorpholine) increase reactivity in reduction reactions, making them precursors for aniline derivatives in drug synthesis .

Sulfur Oxidation State and Functional Group Impact

The sulfanyl (thioether) group (–S–) contrasts with sulfonyl (–SO₂–) or sulfinyl (–SO–) derivatives:

Compound Name Sulfur Oxidation State Polarity Biological Relevance
This compound 0 (Thioether) Moderate Enhanced membrane permeability
4-[(4-Methoxyphenyl)sulfonyl]morpholine +4 (Sulfonyl) High Improved solubility; common in sulfonamide drugs
4-[6-[(4-Chlorophenyl)sulfinyl]methyl]morpholine +2 (Sulfinyl) Moderate Intermediate metabolic stability

Key Observations :

  • Sulfanyl derivatives (e.g., the target compound) are less polar than sulfonyl analogs, favoring passive diffusion across biological membranes .
  • Sulfonyl groups (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) are more resistant to oxidation but may reduce bioavailability due to higher polarity .

Morpholine vs. Thiomorpholine Core

Replacing the morpholine oxygen with sulfur yields thiomorpholine , altering physicochemical properties:

Property 4-(4-Nitrophenyl)morpholine 4-(4-Nitrophenyl)thiomorpholine
Core Structure Morpholine (O) Thiomorpholine (S)
LogP (Predicted) ~1.2 ~2.1
Metabolic Soft Spot No Yes (S-oxidation)
Crystal Packing No centrosymmetric dimers Centrosymmetric dimers via C–H···O

Key Observations :

  • Thiomorpholine derivatives exhibit higher lipophilicity and distinct solid-state interactions due to sulfur’s larger atomic radius and polarizability .
  • The target compound retains the morpholine core, prioritizing metabolic stability over the soft-spot advantages of thiomorpholine .

Biological Activity

4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a morpholine ring substituted with a methoxyphenyl group and a sulfanyl methyl group. This unique configuration contributes to its biological activity.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound against various bacterial strains. The compound has demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species.

  • Minimum Inhibitory Concentrations (MICs) : The MIC values for this compound range from 15.625 to 125 μM against reference strains and clinical isolates, indicating its potential as an effective antimicrobial agent .
  • Mechanism of Action : The bactericidal action is primarily attributed to the inhibition of protein synthesis pathways, leading to a subsequent decrease in nucleic acid and peptidoglycan production .

Anticancer Activity

The anticancer potential of this compound has also been investigated, with promising results observed in various cancer cell lines.

  • Efficacy : In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cells, promoting apoptosis through mechanisms involving reactive oxygen species (ROS) generation and disruption of glutathione homeostasis .
  • Selectivity : Notably, the compound has shown selectivity towards certain cancer types, making it a candidate for further development in targeted cancer therapies .

Case Studies

  • Antibacterial Efficacy : A study focused on the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC comparable to traditional antibiotics, suggesting its utility in treating resistant infections .
  • Anticancer Mechanism : Research indicated that the compound induces apoptosis in leukemia cell lines via ROS-mediated pathways. This finding highlights its potential role as an adjunct therapy in cancer treatment .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique properties:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
4-MethylmorpholineSimple morpholine derivativeModerateLow
4-(4-Methoxyphenyl)morpholineLacks sulfanyl groupLowModerate
This compound Dual morpholine rings with methoxyphenyl and sulfanyl groupsHighHigh

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